

Rebastinib macrophage polarization effects

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Compound Focus: Rebastinib

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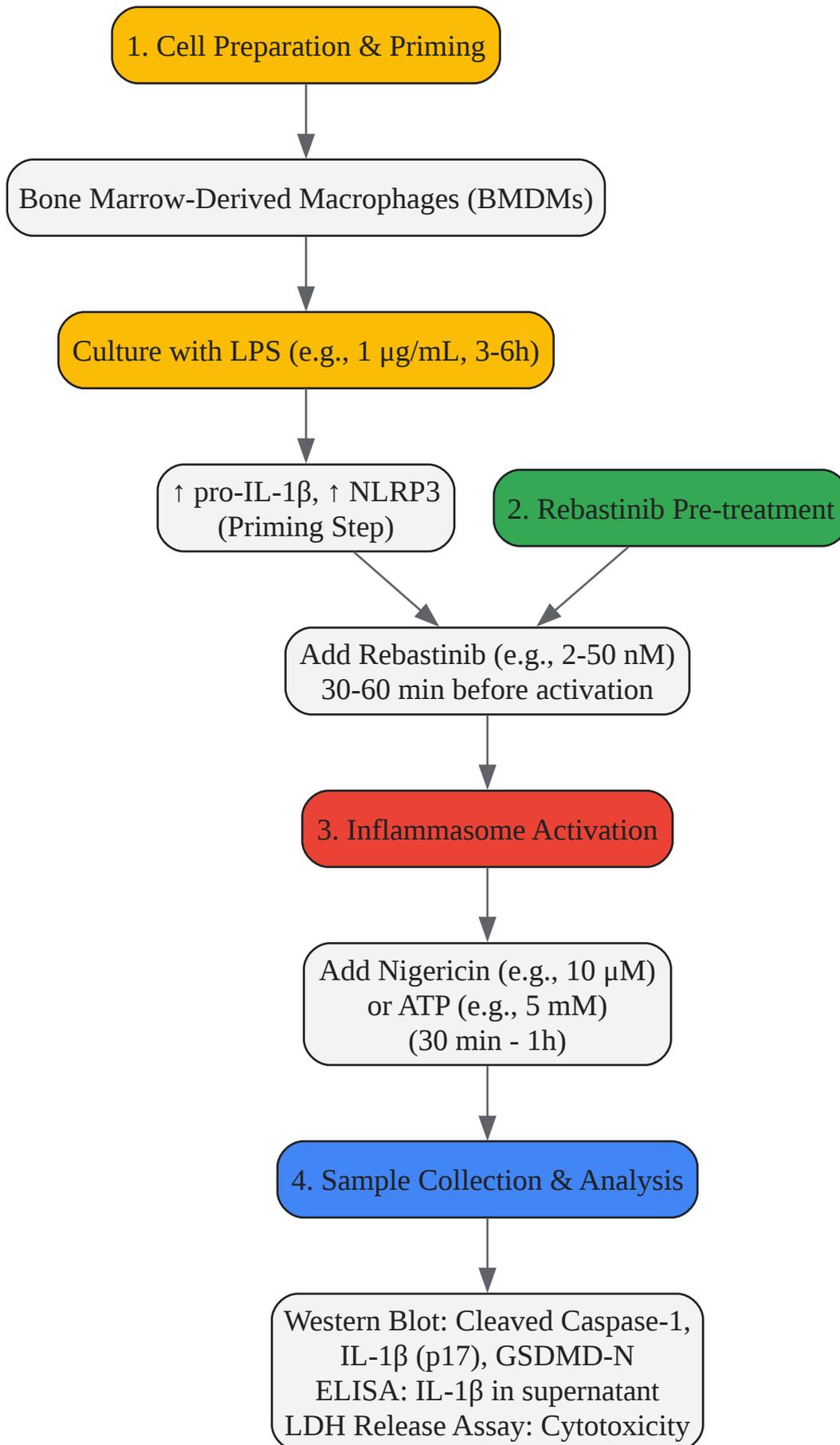
Experimental Protocols & Workflows

Here are detailed methodologies for key experiments investigating **Rebastinib's** effects on macrophages, which you can adapt for your research.

Assessing Effects on Macrophage Pyroptosis In Vitro

This protocol is used to study **Rebastinib's** role in inhibiting NLRP3 inflammasome-mediated pyroptosis [1] [2].

Workflow Diagram: Pyroptosis Inhibition Assay



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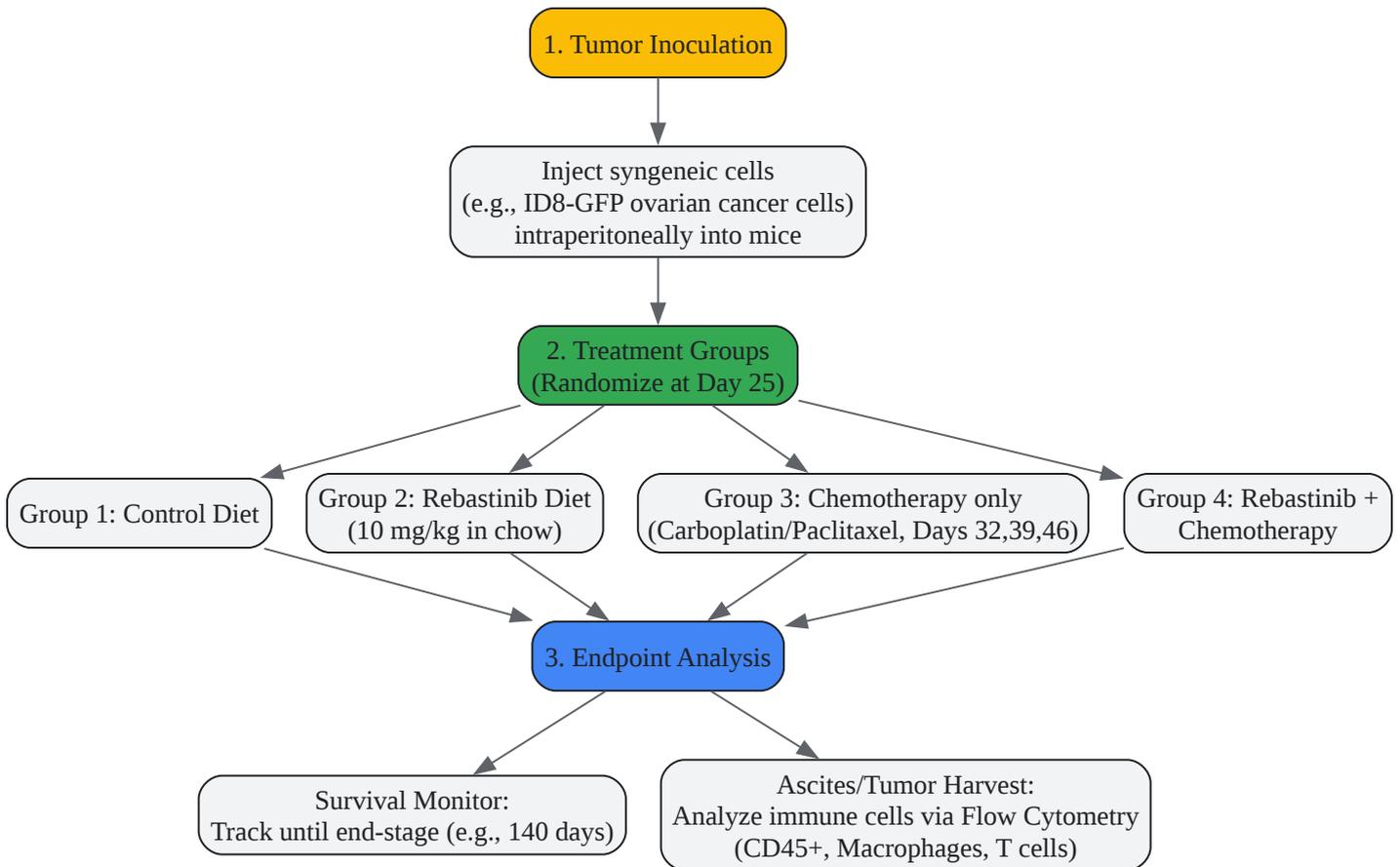
Detailed Steps:

- **Cell Culture:** Isolate and differentiate Bone Marrow-Derived Macrophages (BMDMs) from mice.
- **Priming:** Treat BMDMs with **LPS (1 µg/mL for 3-6 hours)** to induce "priming" and upregulate NLRP3 and pro-IL-1β expression [2].
- **Rebastinib Pre-treatment:** Add **Rebastinib (typical range 2-50 nM)** to the culture medium **30-60 minutes before** the activation step [1] [2].
- **Inflammasome Activation:** Induce inflammasome assembly by adding **Nigericin (10 µM)** or **ATP (5 mM)** for **30 minutes to 1 hour** [2].
- **Analysis:**
 - **Western Blotting:** Analyze cell lysates and supernatants for cleaved Caspase-1 (p20), mature IL-1β (p17), and the N-terminal fragment of GSDMD (GSDMD-N) [2].
 - **ELISA:** Measure the concentration of mature **IL-1β** in the cell culture supernatant [1] [2].
 - **LDH Assay:** Quantify lactate dehydrogenase (LDH) release into the supernatant as a measure of pyroptosis-induced cytotoxicity [1].

Evaluating Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol is used to study the combined effect of **Rebastinib** and chemotherapy on tumor growth and the tumor immune microenvironment [3].

Workflow Diagram: *In Vivo* Therapeutic Efficacy Model



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Detailed Steps:

- **Tumor Inoculation:** Inject syngeneic cancer cells (e.g., **ID8-GFP ovarian cancer cells**) intraperitoneally into female C57BL/6 mice [3].
- **Treatment Initiation:**
 - **Rebastinib Administration:** After tumor establishment (e.g., day 25), provide **Rebastinib** via **medicated chow (10 mg/kg)** continuously [3].
 - **Chemotherapy Combination:** Administer chemotherapeutic agents like **carboplatin (20 mg/kg)** and **paclitaxel (12 mg/kg)** via intraperitoneal injection on specific days (e.g., days 32, 39, and 46) [3].

- **Endpoint Analysis:**

- **Survival Study:** Monitor mice for signs of end-stage disease (ascites accumulation, reduced activity) and track overall survival [3].
- **Immune Profiling:** Harvest ascites or tumors at a defined endpoint. Process samples into single-cell suspensions and analyze by **flow cytometry**.
 - **Key Panels:** Identify total immune cells (CD45+), macrophage subsets (F4/80+, CD11b+), Tie2+ macrophages, and T-cell populations (CD3+, CD8+, CD4+), including activation markers (CD69) and regulatory T cells (FoxP3+) [3].

Troubleshooting Common Experimental Issues

Here are solutions to potential challenges based on the reviewed studies.

Problem	Possible Cause	Suggested Solution
No effect on pyroptosis markers	Inefficient NLRP3 inflammasome activation; incorrect Rebastinib concentration.	Verify activation stimulus (nigericin/ATP potency). Perform a dose-response curve for Rebastinib (2-50 nM) [1] [2]. Include a positive control (e.g., MCC950).
Unexpected cell toxicity in vitro	Off-target effects at high concentrations; solvent cytotoxicity.	Titrate Rebastinib to find optimal range. Ensure DMSO concentration is low (e.g., <0.1%). Perform viability assays (MTT, trypan blue) alongside functional assays.
Weak anti-tumor effect *in vivo*	Tumor model not dependent on targeted pathways (Tie2, specific macrophages).	Select models with documented Tie2+ macrophage involvement (e.g., metastatic breast cancer models) [4] [5]. Use syngeneic models with intact immunity (e.g., ID8, CT-26) [3] [6].
No change in macrophage populations in tumors	Incomplete targeting; immune cell redundancy.	Use combination therapies (e.g., with chemotherapy[cite:4]). Analyze specific subsets (Tie2Hi, M2-like) and tumor regions. Confirm target engagement via p-Tie2 or pathway analysis.

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